Dimethyl vinylphosphonate

Catalog No.
S794117
CAS No.
4645-32-3
M.F
C4H9O3P
M. Wt
136.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl vinylphosphonate

CAS Number

4645-32-3

Product Name

Dimethyl vinylphosphonate

IUPAC Name

1-dimethoxyphosphorylethene

Molecular Formula

C4H9O3P

Molecular Weight

136.09 g/mol

InChI

InChI=1S/C4H9O3P/c1-4-8(5,6-2)7-3/h4H,1H2,2-3H3

InChI Key

CQCXMYUCNSJSKG-UHFFFAOYSA-N

SMILES

COP(=O)(C=C)OC

Canonical SMILES

COP(=O)(C=C)OC

Synthesis and Characterization

Dimethyl vinylphosphonate is an organic molecule containing a phosphonate group (P(O)(OR)2) and a vinyl group (CH2=CH-). It can be synthesized through various methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions involve the condensation of trimethyl phosphite with an aldehyde or a ketone [].

The synthesized dimethyl vinylphosphonate can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the structure and composition of the molecule.

Modification and Functionalization

Dimethyl vinylphosphonate serves as a versatile building block for the synthesis of various organophosphorus compounds. Its reactivity allows for modifications at the vinyl group and the phosphonate group, enabling the creation of diverse functionalized molecules.

Vinyl group modification

The vinyl group can undergo various reactions like addition reactions, metathesis reactions, and radical polymerizations, leading to the formation of complex molecules with specific functionalities.

Phosphonate group modification

The phosphonate group can be further modified by introducing different substituents through various reactions. This allows for the creation of molecules with tailored properties like water solubility, stability, and binding affinity [].

Applications in Material Science

The unique properties of modified dimethyl vinylphosphonate derivatives make them valuable candidates for various applications in material science. Here are a few examples:

  • Flame retardants: Certain modifications of dimethyl vinylphosphonate can exhibit flame-retardant properties. These modified molecules can be incorporated into polymers to enhance their fire resistance [].
  • Adhesives: Modified dimethyl vinylphosphonate derivatives can be used as components in adhesive formulations. Their specific functionalities can contribute to strong adhesion properties.
  • Biomaterials: Some modified forms of dimethyl vinylphosphonate show potential for applications in biomaterials. Their tailored properties can be utilized for developing drug delivery systems, implants, and biosensors [].

Dimethyl vinylphosphonate is an organic compound characterized by the presence of a phosphonate group and a vinyl group in its molecular structure. Its chemical formula is C5H11O3PC_5H_{11}O_3P, and it is recognized for its reactivity, which allows it to serve as a versatile building block for synthesizing various organophosphorus compounds. The compound features a vinyl group (CH2=CHCH_2=CH-) attached to a phosphorus atom that is further bonded to two methoxy groups (OCH3OCH_3) . This unique structure contributes to its interesting chemical reactivity, enabling various modifications at both the vinyl and phosphonate groups.

Currently, there is limited information on the specific mechanism of action of DMVP in biological systems. However, its potential lies in its ability to interact with enzymes due to the structural similarity of the vinylphosphonate group to naturally occurring phosphate esters involved in biological processes []. Further research is needed to elucidate its specific mechanisms.

DMVP is likely to possess similar hazards to other organophosphorus compounds.

  • Toxicity: Data on the specific toxicity of DMVP is limited. However, due to its structural similarity to known nerve agents, it is likely to be toxic. Organophosphorus compounds can inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to potentially lethal neurotoxic effects [].
  • Flammability: Information on flammability is not readily available, but the presence of a carbon-carbon double bond suggests some degree of flammability.
  • Reactivity: DMVP can decompose under acidic or basic conditions, releasing potentially hazardous products.
Due to its functional groups. Notable reactions include:

  • Addition Reactions: The vinyl group can undergo nucleophilic addition reactions, where nucleophiles attack the double bond.
  • Michael Addition: It can act as a Michael acceptor, allowing for the formation of complex molecules through conjugate addition.
  • Polymerization: The vinyl group is also suitable for radical polymerizations and metathesis reactions, leading to the production of polymers and copolymers with tailored properties .

Additionally, under acidic or basic conditions, dimethyl vinylphosphonate can decompose, releasing methanol and vinylphosphonic acid .

Dimethyl vinylphosphonate can be synthesized through several methods, including:

  • Arbuzov Reaction: This involves the reaction of trimethyl phosphite with an aldehyde or a ketone.
  • Michaelis-Arbuzov Reaction: Similar to the Arbuzov reaction but typically involves different substrates.
  • Reaction with Acetylene: A common method where dimethyl phosphite reacts with acetylene gas in the presence of a palladium catalyst .

The general reaction can be represented as follows:

text
(CH₃O)₂P(O)H + HC≡CH → CH₂=CHPO(OCH₃)₂ + H₂O

Dimethyl vinylphosphonate finds utility in various fields:

  • Polymer Chemistry: It serves as a monomer for producing polymers and copolymers, contributing to materials with specific mechanical and thermal properties.
  • Material Science: Its derivatives are explored for applications in coatings, adhesives, and other advanced materials due to their unique properties .
  • Pharmaceuticals: Potential applications in drug design are being investigated due to its ability to mimic phosphate esters.

While specific interaction studies involving dimethyl vinylphosphonate are scarce, its structural characteristics suggest that it may interact with enzymes similar to how natural phosphate esters do. Such interactions could influence enzyme activity or mimic substrate behavior in biochemical processes. More comprehensive studies are required to detail these interactions and their implications .

Dimethyl vinylphosphonate shares similarities with several other organophosphorus compounds. Here are some comparable compounds along with their unique features:

CompoundStructure FeaturesUnique Characteristics
Dimethyl phosphonateContains two methoxy groupsUsed primarily as a precursor in organophosphate synthesis .
Vinylphosphonic acidContains a phosphonic acid groupHighly reactive due to the presence of an acidic proton .
Ethyl vinylphosphonateSimilar structure but with ethyl groupsMay exhibit different solubility and reactivity profiles compared to dimethyl derivatives .
Allyl phosphonic acidContains an allyl group instead of vinylExhibits distinct reactivity patterns due to the allylic position .

Dimethyl vinylphosphonate stands out due to its dual functionality from both the phosphonate and vinyl groups, allowing for diverse chemical transformations that are not as readily available in other similar compounds. This versatility makes it particularly valuable in synthetic chemistry and material science applications.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (86.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4645-32-3

Wikipedia

Dimethyl vinylphosphonate

Dates

Modify: 2023-08-15

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